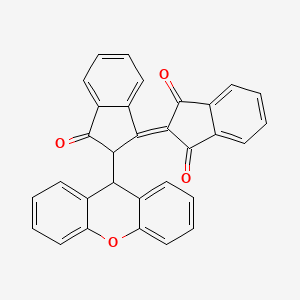

2-(9H-xanthen-9-yl)-1,2'-biindene-1',3,3'(2H)-trione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(9H-xanthen-9-yl)-1,2’-biindene-1’,3,3’(2H)-trione” is a chemical compound with the linear formula C16H12O5 . It has a molecular weight of 284.271 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of tetra (9-phenyl-9H-xanthen-9-yl) oxy peripheral-substituted zinc phthalocyanine involved the reaction of 4- ( (9-phenyl-9H-xanthen-9-yl) oxy) phthalonitrile with Zn (CH 3 COO) 2 . Another study reported the synthesis of novel 9H-xanthen-9-yl derivatives of bidentate heterocyclic nucleophiles using Fe (HSO4)3 as a catalyst .Molecular Structure Analysis

The molecular structure of “2-(9H-xanthen-9-yl)-1,2’-biindene-1’,3,3’(2H)-trione” can be analyzed using various spectroscopic techniques. For example, UV–Vis spectroscopy, 1 H-NMR, 13 C NMR, and infrared spectroscopy were used to characterize similar compounds .Scientific Research Applications

Anti-Inflammatory and Antioxidant Activities

Xanthones, which have a unique 9H-xanthen-9-one scaffold, are known for their diverse medical applications, including antioxidant and anti-inflammatory activities . This is because their core can accommodate a variety of substituents at different positions .

Modulation of Nrf2 Pathway

Xanthone derivatives have been found to counteract oxidative stress via modulation of the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway in inflamed human macrophages . This suggests potential applications in the treatment of conditions associated with oxidative stress and inflammation .

Electrochemical Benzylic C−H Functionalization

The compound can undergo tunable electrochemical benzylic C−H functionalization with terminal alkynes and nitriles in the absence of any catalyst or external chemical oxidant . This process can be well controlled by varying the electrochemical conditions, affording specific coupling products via C−C and C−N bond formation .

Synthesis of Biologically Active Xanthones

The compound can be used in the synthesis of biologically active xanthones . These xanthones have shown promising biological activities, leading to the development of various synthetic strategies towards xanthone derivatives .

5. Development of New Drugs and Medical Treatments Scientific research is often used to develop new drugs and medical treatments . Given the biological activities of xanthone derivatives, it’s possible that this compound could be used in the development of new therapeutic agents .

6. Research in Material Science and Chemical Synthesis The compound could also have applications in material science and chemical synthesis . While specific applications aren’t mentioned, the compound’s unique structure and properties could make it useful in these fields .

Future Directions

properties

IUPAC Name |

2-[3-oxo-2-(9H-xanthen-9-yl)inden-1-ylidene]indene-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H18O4/c32-29-18-10-2-1-9-17(18)26(28-30(33)19-11-3-4-12-20(19)31(28)34)27(29)25-21-13-5-7-15-23(21)35-24-16-8-6-14-22(24)25/h1-16,25,27H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPJCSVKAGSSMIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C4C(=C5C(=O)C6=CC=CC=C6C5=O)C7=CC=CC=C7C4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-hydroxy-5-nitrophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4983042.png)

![4-[(3-oxo-2-phenyl-2,3-dihydro-1H-inden-1-ylidene)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B4983055.png)

![1-(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]methanamine](/img/structure/B4983076.png)

![2-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]hydrazinecarboxamide](/img/structure/B4983081.png)

![N-(3,4-dimethylphenyl)-N'-{4-[(trifluoromethyl)sulfonyl]phenyl}urea](/img/structure/B4983088.png)

![phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid](/img/structure/B4983095.png)

![2,3-dimethyl-N-[3-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide](/img/structure/B4983103.png)

![2-[5-(aminosulfonyl)-2-hydroxyphenyl]-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B4983112.png)

![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(3-methylphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4983133.png)

![methyl 4-({N-benzyl-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4983141.png)

![4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B4983153.png)

![4-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4983158.png)